2-Iododibenzofuran

Cross-coupling Palladium catalysis Oxidative addition

Researchers requiring selective, high-yield Suzuki, Buchwald-Hartwig, or Sonogashira couplings on the dibenzofuran scaffold often face sluggish reactivity with bromo/chloro analogs, forcing harsher conditions and eroding functional group tolerance. 2-Iododibenzofuran solves this bottleneck with its intrinsically faster oxidative addition kinetics (I > Br > Cl), enabling: • Milder reaction conditions (lower temp, weaker base) that preserve sensitive functionalities and improve crude purity profiles in multi-step OLED and medicinal chemistry sequences. • Reliable access to 2,8-disubstituted dibenzofuran derivatives-critical structural motifs in high-performance host emitters and hole-transport layers-with electronic-grade purity achievable via the iodine-directed coupling pathway. • Broad synthetic versatility across the full palladium-catalyzed toolkit (Suzuki, Sonogashira, Heck, carbonylation), accelerating SAR library expansion from a single advanced intermediate.

Molecular Formula C12H7IO
Molecular Weight 294.09 g/mol
CAS No. 5408-56-0
Cat. No. B1296111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iododibenzofuran
CAS5408-56-0
Molecular FormulaC12H7IO
Molecular Weight294.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I
InChIInChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
InChIKeyMNKSJEJNCQWHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iododibenzofuran (CAS 5408-56-0): A Key Heterocyclic Building Block for Cross-Coupling and Materials Science


2-Iododibenzofuran (CAS 5408-56-0) is a halogenated polycyclic aromatic compound featuring a dibenzofuran core functionalized with an iodine atom at the 2-position [1]. This compound is a solid at room temperature, appearing as a white to light orange powder or crystals, and is characterized by a molecular weight of 294.09 g/mol . It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions [2]. Its value lies in the unique reactivity profile imparted by the iodine substituent, which enables selective and efficient functionalization strategies not readily achievable with other halogenated analogs.

Why 2-Iododibenzofuran Cannot Be Simply Replaced by 2-Bromo- or 2-Chlorodibenzofuran in Critical Synthetic Steps


Substituting 2-iododibenzofuran with its bromo or chloro analogs without careful re-optimization can lead to significant synthetic failures or efficiency losses. The key differentiation stems from the substantially higher reactivity of the C–I bond in oxidative addition steps of palladium-catalyzed cross-coupling reactions, a cornerstone transformation for elaborating dibenzofuran scaffolds [1]. Competition experiments have established the relative rate of oxidative addition for aryl halides as I > Br > Cl [2]. While 2-bromodibenzofuran and 2-chlorodibenzofuran may appear structurally similar, their reduced reactivity often necessitates harsher reaction conditions, more active (and expensive) catalysts, or results in incomplete conversion, thereby compromising yield, selectivity, or the scope of functional group tolerance in multi-step syntheses. The following quantitative evidence delineates these critical performance gaps.

Quantitative Differentiation of 2-Iododibenzofuran from its 2-Halogenated Dibenzofuran Analogs


Relative Reactivity in Pd-Catalyzed Oxidative Addition: 2-Iododibenzofuran vs. 2-Bromo- and 2-Chloro-analogs

The iodine substituent in 2-iododibenzofuran confers a reactivity advantage in the oxidative addition step of palladium-catalyzed cross-couplings compared to its bromo and chloro counterparts. This is a class-level inference based on established trends for aryl halides. Competition experiments on aryl halides establish a reactivity order of I > Br > Cl [1]. While specific rate data for the dibenzofuran series is not available, the trend is robust across diverse aryl systems. Therefore, 2-iododibenzofuran is expected to undergo oxidative addition significantly faster than 2-bromodibenzofuran and substantially faster than 2-chlorodibenzofuran under identical conditions.

Cross-coupling Palladium catalysis Oxidative addition

Physicochemical Property Differentiation: Melting Point and Molecular Weight Contrast with Analogs

2-Iododibenzofuran exhibits distinct physical properties compared to its 2-bromo and 2-chloro analogs, which can be crucial for purification and handling. Specifically, its melting point is reported to be 112 °C . In contrast, 2-bromodibenzofuran has a melting point ranging from 110-114 °C , and 2-chlorodibenzofuran melts at a significantly lower temperature of 100-101.5 °C [1]. This 11-12 °C difference in melting point between the iodo and chloro derivatives can be leveraged for differential crystallization or for assessing purity.

Physicochemical properties Characterization Material science

Synthetic Accessibility: A Modern, Mercury-Free Route to 2-Iododibenzofuran

The original synthesis of 2-iododibenzofuran, reported in 1934, involved a multi-step procedure requiring a mercury-containing intermediate, a significant safety and environmental drawback [1]. A more recent, mercury-free approach has been developed via a CuI-mediated sequential iodination/cycloetherification of o-arylphenols, providing an efficient and safer alternative [2]. This method allows for the selective synthesis of 2- or 4-iododibenzofurans. While specific yields for the CuI-mediated route vary with substrate, the methodology enables the creation of diverse dibenzofuran libraries. In contrast, analogous syntheses for 2-bromo- or 2-chloro-dibenzofuran may require different, potentially less efficient or more hazardous routes.

Synthetic methodology Process chemistry Green chemistry

Procurement Specifications: Commercial Availability and Purity Standards

From a procurement perspective, 2-iododibenzofuran is readily available from major chemical suppliers with well-defined purity specifications. TCI America offers the compound with a guaranteed minimum purity of >98.0% (GC) and a melting point range of 110.0 to 114.0 °C . AKSci also provides the compound with a specification of >98.0% (GC) . While 2-bromodibenzofuran is also commercially available with similar purity (e.g., >98.0% GC from TCI ), the iodine derivative's higher melting point and distinct handling requirements (e.g., light sensitivity) necessitate specific storage and usage protocols.

Procurement Quality control Supply chain

Application-Specific Performance: Utility as a Key Intermediate in Advanced OLED Materials

2-Iododibenzofuran is explicitly positioned as an essential intermediate for the synthesis of advanced OLED materials, leveraging the iodine atom for precise cross-coupling functionalization [1]. This application is predicated on the high reactivity of the C–I bond, enabling the efficient installation of complex arylamine or other functional groups onto the dibenzofuran core to tune optoelectronic properties [2]. While 2-bromodibenzofuran can also be used for similar purposes, the superior leaving-group ability of iodide often translates to higher yields and milder reaction conditions, which is particularly critical when working with expensive, sensitive, or large aromatic coupling partners common in materials science.

OLED materials Organic electronics Materials chemistry

Optimal Use Cases for 2-Iododibenzofuran in Synthesis and Materials Science


Mild and Efficient Suzuki-Miyaura Cross-Coupling for Complex Molecule Construction

2-Iododibenzofuran is the preferred coupling partner when reaction conditions must be mild to preserve sensitive functional groups or when coupling to sterically hindered or electron-rich boronic acids. Its high reactivity in oxidative addition allows for the use of less forcing conditions (lower temperature, shorter time, weaker base) compared to 2-bromo- or 2-chloro- analogs, leading to higher yields and cleaner reactions in the synthesis of biaryl and polyaryl structures. This is directly supported by its established use in selective Suzuki-Miyaura cross-coupling reactions to generate bi- and tri-functionalized dibenzofurans [1].

Synthesis of Advanced OLED Materials and Organic Electronic Components

The compound is an indispensable building block for the synthesis of hole-transporting materials and host emitters in OLED devices. The iodine atom facilitates efficient palladium-catalyzed couplings with diarylamines and other aromatic partners to create 2,8-disubstituted dibenzofuran derivatives, which are key structural motifs in high-performance OLED materials [2]. The use of 2-iododibenzofuran over its bromo analog can be critical for achieving the high purity and yield required for electronic-grade materials [3].

Medicinal Chemistry Library Synthesis and Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the ability to rapidly diversify a core scaffold is essential. 2-Iododibenzofuran serves as a versatile starting point for synthesizing libraries of dibenzofuran-containing compounds. The broad scope of palladium-catalyzed reactions available to aryl iodides (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and carbonylation) allows for the introduction of a wide variety of functional groups at the 2-position [4]. This enables medicinal chemists to explore chemical space around the dibenzofuran core for structure-activity relationship (SAR) studies more comprehensively and efficiently than with less reactive halogen analogs.

Synthesis via Modern, Mercury-Free Methodologies

For laboratories prioritizing safety and environmental considerations, the CuI-mediated sequential iodination/cycloetherification of o-arylphenols provides a modern and mercury-free entry to 2-iododibenzofuran [5]. This route is particularly advantageous for academic research groups and industrial process development seeking to avoid hazardous mercury waste and simplify synthetic operations, offering a clear advantage over the classic Gilman synthesis which employed a mercury-containing intermediate [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iododibenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.